4-(2-Methylphenoxy)-1-butanol
Overview
Description
4-(2-Methylphenoxy)-1-butanol is an organic compound that belongs to the class of phenoxy alcohols It is characterized by a phenoxy group attached to a butanol chain, with a methyl group at the ortho position of the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)-1-butanol typically involves the reaction of 2-methylphenol (o-cresol) with 1-bromobutane in the presence of a base, such as potassium carbonate, to form the intermediate 4-(2-Methylphenoxy)-1-bromobutane. This intermediate is then subjected to a nucleophilic substitution reaction with sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenoxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: 4-(2-Methylphenoxy)butanal or 4-(2-Methylphenoxy)butanone.
Reduction: 2-Methylphenol.
Substitution: 4-(2-Methylphenoxy)-1-chlorobutane or 4-(2-Methylphenoxy)-1-aminobutane.
Scientific Research Applications
4-(2-Methylphenoxy)-1-butanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a building block for the synthesis of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the production of specialty chemicals, including surfactants and plasticizers.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenoxy)-1-butanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB): A herbicide that acts as a pro-pesticide for 2,4-D.
4-(4-Chloro-2-methylphenoxy)butyric acid (MCPB): Another herbicide that acts as a pro-pesticide for MCPA.
Uniqueness
4-(2-Methylphenoxy)-1-butanol is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike its herbicidal counterparts, it is primarily used as an intermediate in organic synthesis rather than as an active ingredient in agricultural applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-(2-methylphenoxy)butan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10-6-2-3-7-11(10)13-9-5-4-8-12/h2-3,6-7,12H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJMNGCSHAXCOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306938 | |
Record name | 4-(2-Methylphenoxy)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60222-63-1 | |
Record name | 4-(2-Methylphenoxy)-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60222-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylphenoxy)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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